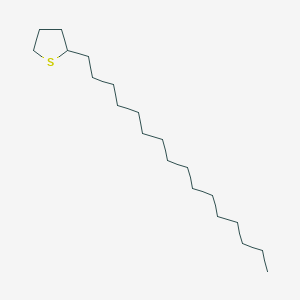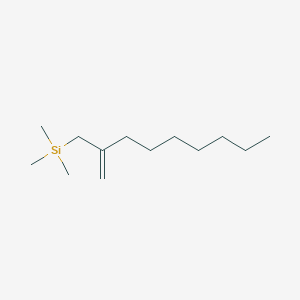![molecular formula C13H21O4PS B14294912 Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate CAS No. 114071-34-0](/img/structure/B14294912.png)
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methoxyphenyl and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . These reactions typically require the use of catalysts or specific reaction conditions to improve yields and minimize reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines, alcohols), and acids or bases for hydrolysis . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phosphonates, and phosphonic acids .
Scientific Research Applications
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism by which diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(4-methoxyphenyl)(methylsulfanyl)methyl]phosphonate
- Diethyl [(2-methoxyphenyl)(ethylsulfanyl)methyl]phosphonate
- Diethyl [(2-methoxyphenyl)(methylsulfinyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate is unique due to the presence of both a methoxyphenyl and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds . The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
114071-34-0 |
|---|---|
Molecular Formula |
C13H21O4PS |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl(methylsulfanyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C13H21O4PS/c1-5-16-18(14,17-6-2)13(19-4)11-9-7-8-10-12(11)15-3/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
YTJNGXJBDFGMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1OC)SC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
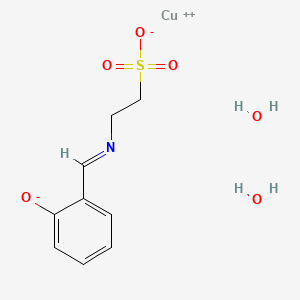
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
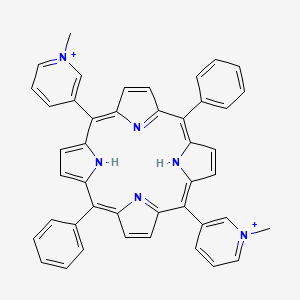
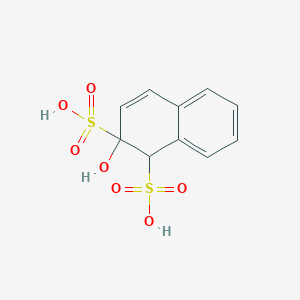
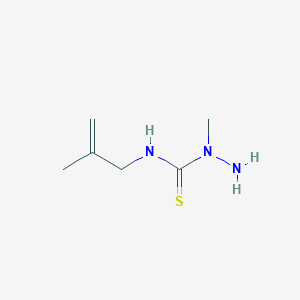
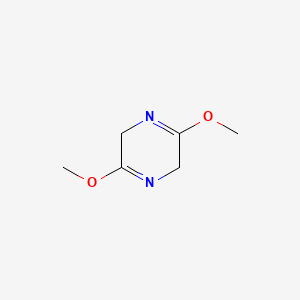
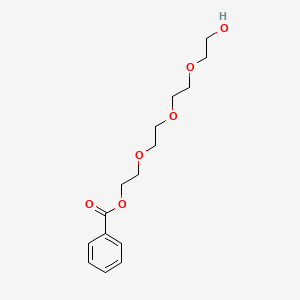

![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
